アスパルチル-チロシン

概要

説明

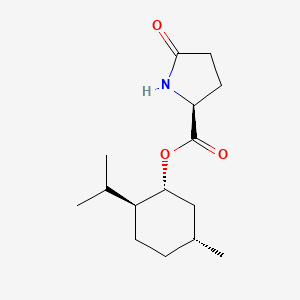

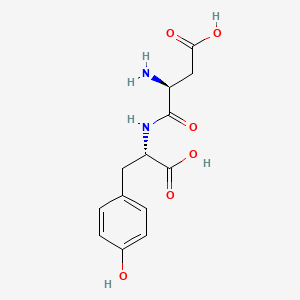

Asp-Tyr is a dipeptide composed of the amino acids aspartic acid (Asp) and tyrosine (Tyr). It is a synthetic peptide that is often used in research and has various applications .

Synthesis Analysis

The synthesis of Asp-Tyr involves the use of solid-phase peptide synthesis (SPPS), a method that allows for the stepwise addition of amino acids to a growing peptide chain . The process begins with the attachment of the first amino acid to a solid support, followed by the sequential addition of the remaining amino acids. Each addition involves two steps: deprotection and coupling .Molecular Structure Analysis

The molecular formula of Asp-Tyr is C13H16N2O6, with an average mass of 296.276 Da and a monoisotopic mass of 296.100830 Da .Chemical Reactions Analysis

Asp-Tyr can undergo various chemical reactions. For instance, it can be involved in the reduction of α-keto amides to generate chiral α-hydroxy amides, a challenging task in biocatalysis . Additionally, it can undergo tyrosine hyperoxidation, enabling selective peptide cleavage .Physical And Chemical Properties Analysis

Asp-Tyr is a lyophilized powder with a high purity level (≥95% as determined by HPLC). It is typically stored at a temperature of -20°C .科学的研究の応用

細胞酸化ストレス防御

ジペプチドのアスパルチル-チロシンは、細胞酸化ストレスに対する保護効果について研究されています。 研究によると、アスパルチル-チロシンは直接フリーラジカルを捕捉し、活性酸素種(ROS)レベルを低下させ、細胞抗酸化酵素の正常レベルを維持することが示されています 。この用途は、神経変性疾患や癌など、酸化ストレスが関与する疾患の研究において重要です。

抗酸化メカニズム解析

アスパルチル-チロシンの抗酸化メカニズムにおける役割は、量子化学解析を通じて探求されてきました。 このペプチドは、最高被占軌道エネルギーの分布と活性部位に影響を与える能力を持ち、その抗酸化活性に貢献しています 。これらのメカニズムを理解することで、新しい抗酸化療法の開発につながる可能性があります。

タンパク質およびペプチド修飾

アスパルチル-チロシンに見られるチロシン残基は、さまざまな生化学的プロセスに不可欠です。それらは、タンパク質間相互作用およびタンパク質-リガンド相互作用において重要な役割を果たします。 チロシン残基の修飾は、化学、生物学、医学、材料科学における応用を伴い、重要な研究分野となっています 。アスパルチル-チロシンは、薬物最適化と標的薬物送達に関連するチロシン部位での選択的修飾を研究するために使用できます。

酵素活性および相互作用研究

チロシン中のフェノール官能基により、疎水性相互作用と水素結合に貢献できます。 アスパルチル-チロシンは、特に酵素の活性部位におけるタンパク質および生物活性ペプチド中のチロシンの機能を調査するために使用できます 。これは、酵素メカニズムの理解と酵素阻害剤の設計に影響を与えます。

抗菌用途

アスパルチル-チロシンを含むペプチドは、潜在的な抗菌特性を示しています。 アスパルチル-チロシンが抗菌効果を発揮するメカニズムは、新しい抗菌剤の開発に貢献する研究分野となる可能性があります .

抗酸化ペプチド設計

アスパルチル-チロシンは、新しい抗酸化ペプチドの設計に組み込むことができます。 その構造と活性を研究することにより、研究者は抗酸化特性が強化されたペプチドを創出し、酸化ストレス関連疾患の治療に役立つ治療用途で使用できます .

作用機序

Target of Action

The primary targets of Asp-Tyr are various types of bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Monilia albicans. Asp-Tyr has been shown to have antimicrobial effects on these bacteria . .

Mode of Action

Asp-Tyr interacts with its bacterial targets by binding to the phospholipid head group of the bacterial cell membrane. The N-terminal of Asp-Tyr first binds to the phospholipid head group, while its C-terminal amino acid residue binds the hydrophobic tail, thereby creating a gap in the membrane when the phospholipids are clustered by hydrogen bonding . This interaction leads to changes in the bacterial cell membrane, causing damage and content leakage .

Biochemical Pathways

The action of Asp-Tyr affects the membrane transport and amino acid metabolism pathways of the targeted bacteria . By disrupting the bacterial cell membrane, Asp-Tyr interferes with the normal functioning of these pathways, leading to the death of the bacteria .

Pharmacokinetics

The minimum inhibitory concentration (mic) of asp-tyr againstE. coli has been reported to be 18.075 mg/mL This suggests that Asp-Tyr can be effective at relatively high concentrations

Result of Action

The action of Asp-Tyr results in the death of the targeted bacteria. Specifically, Asp-Tyr causes damage to the bacterial cell membrane and leads to content leakage . This disrupts the normal functioning of the bacteria and ultimately leads to their death .

Action Environment

The action of Asp-Tyr can be influenced by the environment in which it is present. For example, the effects of a hydrophobic environment on the secondary structures of Asp-Tyr have been studied using circular dichroism and atomic force microscopy

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Asp-Tyr is involved in numerous biochemical reactions. The Arabidopsis Protein Kinase SOS2, which functions in salt tolerance, can be activated by a serine-156 or tyrosine-175 to aspartic acid mutation within the activation loop . This highlights the critical role of Asp-Tyr in the regulation of protein kinases and the biochemical properties of SOS2 .

Cellular Effects

The effects of Asp-Tyr on various types of cells and cellular processes are profound. For instance, the peptide DDDY, which contains Asp-Tyr, affects genes involved in Pseudomonas aeruginosa membrane transport and amino acid metabolism pathways . This demonstrates how Asp-Tyr influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Asp-Tyr involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, the activation of the SOS2 protein kinase by Asp-Tyr involves an intramolecular reaction mechanism of SOS2 autophosphorylation .

特性

IUPAC Name |

(3S)-3-amino-4-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6/c14-9(6-11(17)18)12(19)15-10(13(20)21)5-7-1-3-8(16)4-2-7/h1-4,9-10,16H,5-6,14H2,(H,15,19)(H,17,18)(H,20,21)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALWOULWGHTVDA-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177389 | |

| Record name | Aspartyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22840-03-5 | |

| Record name | L-α-Aspartyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22840-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspartyltyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022840035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspartyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1)](/img/structure/B1582674.png)

![N,N'-Propane-1,3-diylbis[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propionamide]](/img/structure/B1582675.png)

![Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-](/img/structure/B1582679.png)